4-{[3-(4-Methylpiperidin-1-yl)propyl]amino}-1,2-dihydroquinazoline-2-thione
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Overview
Description
4-{[3-(4-Methylpiperidin-1-yl)propyl]amino}-1,2-dihydroquinazoline-2-thione is a chemical compound with the molecular formula C17H24N4S and a molecular weight of 316.47 g/mol
Preparation Methods
The synthesis of 4-{[3-(4-Methylpiperidin-1-yl)propyl]amino}-1,2-dihydroquinazoline-2-thione involves several steps. One common synthetic route includes the reaction of 4-methylpiperidine with a suitable quinazoline derivative under specific reaction conditions. The reaction typically requires the use of solvents such as ethanol and may involve heating or the addition of catalysts to facilitate the reaction .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. These methods often include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
4-{[3-(4-Methylpiperidin-1-yl)propyl]amino}-1,2-dihydroquinazoline-2-thione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-{[3-(4-Methylpiperidin-1-yl)propyl]amino}-1,2-dihydroquinazoline-2-thione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-{[3-(4-Methylpiperidin-1-yl)propyl]amino}-1,2-dihydroquinazoline-2-thione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit certain kinases involved in cell proliferation, leading to anti-cancer effects .
Comparison with Similar Compounds
4-{[3-(4-Methylpiperidin-1-yl)propyl]amino}-1,2-dihydroquinazoline-2-thione can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also exhibit kinase inhibition and have potential anti-cancer properties.
Piperazine-derived antagonists: These compounds show high selectivity for specific receptors and are studied for their therapeutic potential.
The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
IUPAC Name |
4-[3-(4-methylpiperidin-1-yl)propylimino]-4aH-quinazoline-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4S/c1-13-7-11-21(12-8-13)10-4-9-18-16-14-5-2-3-6-15(14)19-17(22)20-16/h2-3,5-6,13-14H,4,7-12H2,1H3,(H,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMXWZEZJJZIDJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCN=C2C3C=CC=CC3=NC(=S)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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